molecular formula C20H13N5O3S B12821442 2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione

Cat. No.: B12821442
M. Wt: 403.4 g/mol
InChI Key: DDLMBGLDNRAIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains a thiadiazole ring fused with a triazine ring, making it a unique and interesting subject for chemical research.

Properties

Molecular Formula

C20H13N5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)-phenylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H13N5O3S/c1-11-17(26)25-20(22-21-11)29-16(23-25)15(12-7-3-2-4-8-12)24-18(27)13-9-5-6-10-14(13)19(24)28/h2-10,15H,1H3

InChI Key

DDLMBGLDNRAIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)C(C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of aromatic aldehydes with ethyl acetoacetate and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.

    Medicine: Research has indicated potential antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Conclusion

2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione is a versatile and valuable compound in scientific research Its unique structure and reactivity make it a subject of interest in various fields, including chemistry, biology, medicine, and industry

Biological Activity

The compound 2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₁N₅O₂S
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 941985-24-6

The compound features a complex arrangement of thiadiazole and isoindoline moieties, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to the one in focus have shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 Value (μg/mL) Reference
MCF-7 (Breast)5.25
HEPG2 (Liver)6.30
HCT116 (Colon)4.80
HEP2 (Larynx)7.10

These findings suggest that the compound could serve as a potential candidate for further development in anticancer therapies.

The mechanism by which thiadiazole derivatives exert their anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compounds interfere with cellular pathways that promote growth and division.
  • Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies indicate that these compounds can mitigate oxidative stress in cells, contributing to their protective effects against cancer progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Thiadiazole Derivatives :
    • A series of novel thiadiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines.
    • Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner.
  • Combination Therapy :
    • Research has also explored the combination of thiadiazole derivatives with other chemotherapeutic agents.
    • The synergistic effects observed suggest enhanced efficacy in reducing tumor size and improving survival rates in animal models.

Pharmacological Properties

In addition to anticancer activity, the compound exhibits other pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that similar compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.